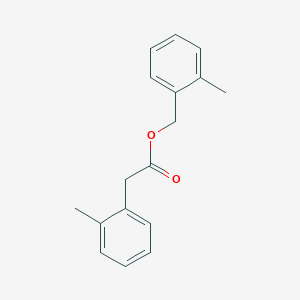
(2-Methylphenyl)methyl (2-methylphenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Methylphenyl)methyl (2-methylphenyl)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of two methylphenyl groups attached to an acetate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylphenyl)methyl (2-methylphenyl)acetate typically involves the esterification of (2-Methylphenyl)methanol with (2-Methylphenyl)acetic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then purified by distillation to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be optimized using microwave-assisted esterification. This method involves the use of microwave radiation to accelerate the reaction, resulting in higher yields and shorter reaction times. The reaction parameters, such as microwave power, catalyst concentration, and reaction time, are carefully controlled to achieve optimal results .
Análisis De Reacciones Químicas
Types of Reactions
(2-Methylphenyl)methyl (2-methylphenyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: Formation of (2-Methylphenyl)acetic acid.
Reduction: Formation of (2-Methylphenyl)methanol.
Substitution: Formation of various substituted esters or amides.
Aplicaciones Científicas De Investigación
(2-Methylphenyl)methyl (2-methylphenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (2-Methylphenyl)methyl (2-methylphenyl)acetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release (2-Methylphenyl)methanol and (2-Methylphenyl)acetic acid, which can then interact with various biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Methyl (2-methoxyphenyl)acetate: Similar in structure but contains a methoxy group instead of a methyl group.
Methyl 2-phenylacetoacetate: Contains a phenyl group and an acetoacetate moiety, differing in structure and reactivity.
Uniqueness
(2-Methylphenyl)methyl (2-methylphenyl)acetate is unique due to the presence of two methylphenyl groups, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other esters and contributes to its specific properties and applications .
Propiedades
Número CAS |
80720-85-0 |
|---|---|
Fórmula molecular |
C17H18O2 |
Peso molecular |
254.32 g/mol |
Nombre IUPAC |
(2-methylphenyl)methyl 2-(2-methylphenyl)acetate |
InChI |
InChI=1S/C17H18O2/c1-13-7-3-5-9-15(13)11-17(18)19-12-16-10-6-4-8-14(16)2/h3-10H,11-12H2,1-2H3 |
Clave InChI |
QPAWXOUPCUBTJZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1CC(=O)OCC2=CC=CC=C2C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


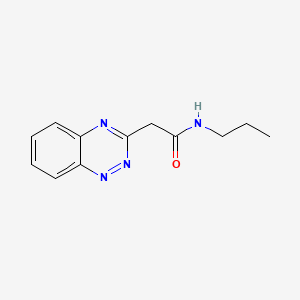
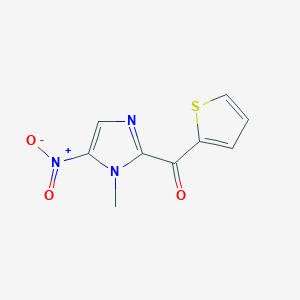
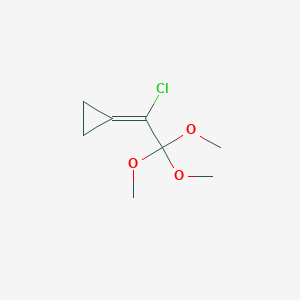
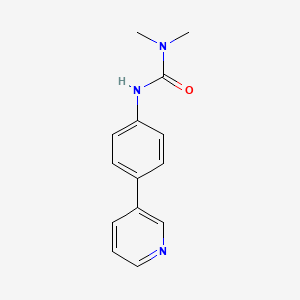
![2-[(1-Nitrosonaphthalen-2-yl)amino]ethan-1-ol](/img/structure/B14411755.png)
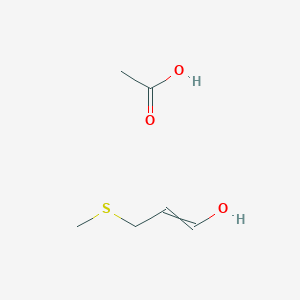


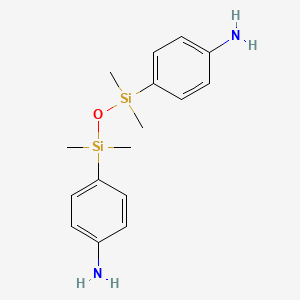

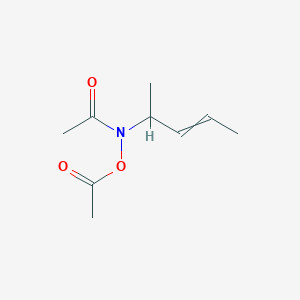
![1-(2,5-Dimethyl-3H-thieno[2,3-d][1,3]diazepin-3-yl)ethan-1-one](/img/structure/B14411789.png)
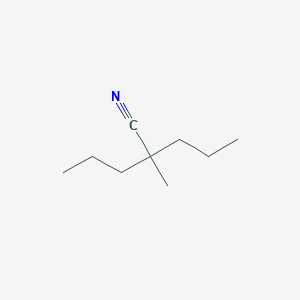
![8,8-Dimethylspiro[4.5]decane-6,10-dione](/img/structure/B14411791.png)
